(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound is a methanone derivative featuring a piperazine core substituted with a 6-nitrobenzo[d]thiazol-2-yl group and a 3-(ethylsulfonyl)phenyl moiety. The ethylsulfonyl group enhances hydrophilicity and may influence binding affinity, while the nitrobenzothiazole moiety is associated with electron-withdrawing properties and redox activity .
Properties
IUPAC Name |
(3-ethylsulfonylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-2-31(28,29)16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)30-20/h3-7,12-13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQADFYPBVXYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step procedures:
Formation of (3-(Ethylsulfonyl)phenyl)methanone: : This can be achieved through sulfonation of ethylbenzene followed by Friedel-Crafts acylation.
Coupling with Piperazine: : In the presence of a suitable base, the prepared (3-(Ethylsulfonyl)phenyl)methanone can be coupled with 4-(6-nitrobenzo[d]thiazol-2-yl)piperazine.
Purification and Isolation: : The final product is purified through recrystallization or column chromatography.
Industrial Production Methods
While laboratory methods are suitable for small-scale synthesis, industrial production requires optimization of reaction conditions for scalability. This involves:
Optimization of Reaction Parameters: : Temperature, solvent choice, and concentration are critical for yield enhancement.
Continuous Flow Synthesis: : Implementing continuous flow reactors to maintain consistent reaction conditions and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : The sulfonyl group can be further oxidized under harsh conditions.
Reduction: : The nitro group is susceptible to reduction, potentially forming amino derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or thiazole ring.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: : Various halides or organometallic reagents under catalytic conditions.
Major Products Formed
Oxidation Products: : Higher oxidation states of sulfonyl-containing derivatives.
Reduction Products: : Amino derivatives formed from the reduction of nitro groups.
Substitution Products: : Substituted phenyl or thiazole derivatives depending on the reagent.
Scientific Research Applications
(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone finds applications across various scientific disciplines:
Chemistry: : As a ligand in coordination chemistry, and in the development of novel organic compounds.
Biology: : In biochemical assays and studies of enzyme inhibition.
Medicine: : Investigated for its potential in developing pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzyme activity, interference with cellular signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs include piperazine-linked sulfonyl derivatives and benzothiazole-containing methanones. A comparative analysis of substituent effects is provided below:
Key Observations:
- Sulfonyl vs. Carbonyl Linkers: Sulfonyl groups (as in 7e–7f) increase polarity and hydrogen-bonding capacity compared to carbonyl-linked analogs (e.g., MK47), which may affect membrane permeability .
- Benzothiazole vs. Tetrazole: The 6-nitrobenzo[d]thiazole in the target compound is structurally distinct from tetrazole rings in analogs (e.g., 7e). Benzothiazoles are associated with photostability and redox activity, whereas tetrazoles offer metabolic resistance .
Research Findings and Limitations
- Gaps in Data: Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Predictions are extrapolated from analogs.
- Contradictions: While EWGs like nitro groups generally enhance bioactivity, they may also increase toxicity, as observed in nitroaromatic compounds . This trade-off requires experimental validation.
Biological Activity
The compound (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, also referred to as ARN19702, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of ARN19702 can be represented as follows:
This compound features a piperazine ring, a nitrobenzo[d]thiazole moiety, and an ethylsulfonyl group, which contribute to its biological properties.
ARN19702 primarily functions as an N-acylethanolamine acid amidase inhibitor . This enzyme is responsible for the degradation of bioactive lipids such as palmitoylethanolamide (PEA). By inhibiting this enzyme, ARN19702 increases PEA levels, activating the peroxisome proliferator-activated receptor-alpha (PPAR-α) pathway, which is associated with anti-inflammatory and neuroprotective effects.
Anti-inflammatory Effects
Research indicates that ARN19702 exhibits significant anti-inflammatory properties. In preclinical models, it has been shown to reduce inflammation markers and improve outcomes in conditions such as pulmonary fibrosis and multiple sclerosis. The compound's ability to modulate lipid signaling pathways is critical in these therapeutic effects .
Analgesic Properties
ARN19702 has demonstrated broad analgesic effects in various pain models. Its mechanism involves the modulation of pain pathways through the enhancement of endocannabinoid signaling via increased PEA levels. This property positions it as a candidate for pain management therapies.
Study 1: Pulmonary Fibrosis Model
In a bleomycin-induced pulmonary fibrosis model, ARN19702 significantly reduced lung inflammation and fibrosis markers. The study highlighted the compound's potential in treating fibrotic diseases by targeting the autotaxin/LPA axis .
Study 2: Multiple Sclerosis
A study evaluating ARN19702 in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis showed that treatment led to reduced clinical symptoms and histological damage. The findings suggest that the compound's anti-inflammatory effects can be leveraged for neurodegenerative diseases .
Comparative Analysis
A comparison of ARN19702 with other N-acylethanolamine acid amidase inhibitors reveals unique attributes:
| Compound | Mechanism of Action | Therapeutic Applications | Bioavailability |
|---|---|---|---|
| ARN19702 | N-acylethanolamine acid amidase inhibitor | Pain management, anti-inflammatory | High |
| Other Inhibitors | Varies | Limited to specific conditions | Variable |
Q & A
Q. Optimization Considerations :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Low temperatures prevent side reactions during nitro group installation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: Which spectroscopic and computational methods are most effective for structural elucidation of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm) and confirms carbonyl (C=O) resonance near δ 170 ppm .
- 2D NMR (HSQC, HMBC) : Maps connectivity between the ethylsulfonylphenyl and piperazine groups .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments (e.g., cleavage at the piperazine-thiazole bond) .
- Computational Modeling :
- DFT Calculations : Predict vibrational frequencies (IR) and electrostatic potential surfaces to corroborate nitro group orientation .
- Molecular Dynamics : Simulates solvent interactions to predict solubility .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors or off-target effects. Methodological steps include:
ADME Profiling :
- Plasma Stability Assays : Test compound degradation in plasma (pH 7.4, 37°C) to identify metabolic liabilities .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes using liver microsomes .
Target Engagement Studies :
- SPR (Surface Plasmon Resonance) : Quantify binding affinity to intended receptors (e.g., serotonin or dopamine receptors linked to piperazine moieties) .
Dose-Response Refinement :
- Adjust in vivo dosing regimens based on bioavailability data (e.g., AUC calculations from PK studies) .
Advanced: What computational tools are recommended for predicting reaction pathways and optimizing synthetic routes?
Answer:
- Artificial Force Induced Reaction (AFIR) : Predicts feasible pathways for piperazine-thiazole coupling by calculating transition-state energies .
- Cheminformatics Software (Schrödinger, Gaussian) :
- DFT-based Transition State Modeling : Identifies energy barriers for nitro group installation .
- Solvent Effect Simulations : COSMO-RS models predict solvent compatibility for sulfonation steps .
- Retrosynthesis Planners (ASKCOS, Synthia) : Propose alternative routes using published benzo[d]thiazole derivatization protocols .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for neurological targets?
Answer:
Scaffold Modifications :
- Piperazine Substitutions : Replace ethylsulfonyl with bulkier groups (e.g., tert-butylsulfonyl) to enhance blood-brain barrier penetration .
- Nitro Positional Isomerism : Compare activity of 5-nitro vs. 6-nitro benzo[d]thiazole analogs .
Pharmacophore Mapping :
- 3D-QSAR Models : Align compounds with known dopamine D2/D3 receptor ligands to identify critical hydrogen-bond acceptors (e.g., nitro group) .
In Silico Screening :
- Docking Studies (AutoDock Vina) : Prioritize derivatives with high predicted binding scores to target receptors .
Basic: What stability challenges are associated with this compound, and how can they be mitigated during storage?
Answer:
- Degradation Pathways :
- Hydrolysis : Susceptibility of the sulfonyl group to aqueous cleavage at pH > 8 .
- Photodegradation : Nitro groups may undergo light-induced reduction .
- Mitigation Strategies :
- Storage Conditions : Lyophilize and store at -20°C under argon in amber vials .
- Buffer Selection : Use neutral buffers (pH 6–7) for in vitro assays .
Advanced: How can researchers validate the proposed mechanism of action involving receptor interaction?
Answer:
Radioligand Binding Assays :
- Compete with [3H]-spiperone for dopamine D2 receptors in striatal membranes .
Functional Assays :
- cAMP Inhibition : Measure Gαi/o-coupled receptor activation in HEK293 cells transfected with target receptors .
Knockout Models :
- Use CRISPR-edited cell lines lacking the receptor to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
